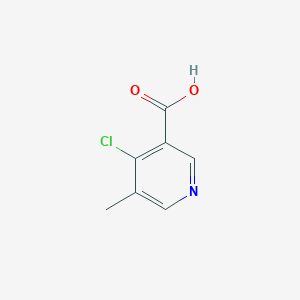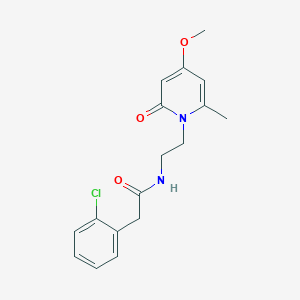![molecular formula C18H21N3O5S B2623595 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide CAS No. 941555-09-5](/img/structure/B2623595.png)
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide is a complex organic compound with a molecular formula of C18H21N3O5S and a molecular weight of 391.44 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of piperazine is achieved using acetic anhydride under reflux conditions. The sulfonylation of the phenyl ring is carried out using sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated phenyl derivative with the furan ring using a carboxamide linkage, which can be achieved through a condensation reaction with a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the acetylation and sulfonylation steps, as well as the use of automated systems for the coupling reaction. The purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
科学研究应用
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
- {3-[(4-methylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
- {3-[(4-ethylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
- {3-[(4-propylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
Uniqueness
The unique combination of the acetylpiperazine, sulfonyl, and furan moieties in {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide provides it with distinct chemical and biological properties. The acetyl group enhances its lipophilicity, the sulfonyl group increases its solubility, and the furan ring contributes to its aromaticity and potential for π-π interactions.
属性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14(22)20-7-9-21(10-8-20)27(24,25)17-6-2-4-15(12-17)18(23)19-13-16-5-3-11-26-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDWKDOQQLPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-{1-oxo-2-[(phenylcarbamoyl)methyl]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2623512.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623516.png)
![[(1-Methanesulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2623517.png)


![N-(2,4-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2623522.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate](/img/structure/B2623523.png)

![N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B2623525.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(quinolin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2623530.png)
![5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2623532.png)
![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)
